molecular formula C18H30O3 B163628 9-OxoODE CAS No. 54232-59-6

9-OxoODE

Cat. No.: B163628
CAS No.: 54232-59-6
M. Wt: 294.4 g/mol
InChI Key: LUZSWWYKKLTDHU-ZYCNLYSJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 9-OxoODE is typically synthesized through the oxidation of 9-hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE). The oxidation process involves the use of specific oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent over-oxidation .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The process involves the continuous feeding of 9-HODE and the oxidizing agent into the reactor, followed by the separation and purification of this compound using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 9-OxoODE undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to 9-HODE.

    Substitution: The oxo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Scientific Research Applications

9-OxoODE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-OxoODE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    9-Hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE): A precursor to 9-OxoODE, differing by the presence of a hydroxyl group instead of an oxo group.

    13-Oxo-9(E),11(Z)-octadecadienoic acid (13-OxoODE): Another oxidized linoleic acid derivative with the oxo group at a different position.

Uniqueness of this compound:

Properties

IUPAC Name

(10Z,12Z)-9-oxooctadeca-10,12-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZSWWYKKLTDHU-ZYCNLYSJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C/C(=O)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017274
Record name 9-oxo-10E,12Z-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54232-59-6
Record name 9-oxo-10E,12Z-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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